(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol (1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol 2-(3,5-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol is a natural product found in Gnetum montanum, Gnetum parvifolium, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16691256
InChI: InChI=1S/C30H26O8/c1-37-26-8-15(3-5-23(26)34)7-21-22-13-20(33)14-25(36)30(22)29(16-4-6-24(35)27(11-16)38-2)28(21)17-9-18(31)12-19(32)10-17/h3-14,28-29,31-36H,1-2H3
SMILES:
Molecular Formula: C30H26O8
Molecular Weight: 514.5 g/mol

(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol

CAS No.:

Cat. No.: VC16691256

Molecular Formula: C30H26O8

Molecular Weight: 514.5 g/mol

* For research use only. Not for human or veterinary use.

(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol -

Specification

Molecular Formula C30H26O8
Molecular Weight 514.5 g/mol
IUPAC Name 2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol
Standard InChI InChI=1S/C30H26O8/c1-37-26-8-15(3-5-23(26)34)7-21-22-13-20(33)14-25(36)30(22)29(16-4-6-24(35)27(11-16)38-2)28(21)17-9-18(31)12-19(32)10-17/h3-14,28-29,31-36H,1-2H3
Standard InChI Key YUGHGAXRXHODHK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a 2,3-dihydroindene system fused to three aromatic rings. The (1Z) configuration denotes a cis arrangement of the methylidene group at position 1, which influences stereoelectronic interactions. Key substituents include:

  • 3,5-Dihydroxyphenyl group: Provides hydrogen-bonding sites at positions 3 and 5.

  • 4-Hydroxy-3-methoxyphenyl groups: Introduce both polar (hydroxyl) and moderately hydrophobic (methoxy) moieties.

  • Methylidene bridge: Enhances conjugation across the dihydroindene system, stabilizing the molecule’s planar geometry .

The stereochemistry is critical for biological activity. For instance, the (1Z,2S,3S) isomer reported in Plantaedb exhibits distinct ADMET properties compared to other stereoisomers, including moderate human intestinal absorption (98.71% probability) and poor blood-brain barrier penetration (61.29% probability) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence starting with aldol condensation between substituted benzaldehydes and ketones, followed by cyclization and functional group modifications. A generalized pathway includes:

  • Aldol Condensation: 4-Hydroxy-3-methoxybenzaldehyde reacts with a dihydroxyacetophenone derivative to form a chalcone intermediate.

  • Cyclization: Acid- or base-catalyzed intramolecular cyclization yields the dihydroindene core.

  • Functionalization: Methoxylation and hydroxylation steps introduce substituents at positions 2, 3, and 4 .

Optimization focuses on improving yield and purity. Key parameters include:

  • Catalyst Selection: Lewis acids like BF₃·Et₂O enhance cyclization efficiency.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

  • Temperature Control: Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar surface area (151 Ų) and logP value (~4.5) . It exhibits:

  • High Polarity: Soluble in DMSO and methanol but poorly soluble in water.

  • pH-Dependent Stability: Degrades under strongly acidic or alkaline conditions due to hydrolysis of methoxy groups.

PropertyValueSource
Molecular Weight514.5 g/mol
Topological Polar SA151 Ų
LogP4.5
Melting PointNot reported

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In silico models predict strong inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway . The 3,5-dihydroxyphenyl group chelates catalytic metal ions in these enzymes, reducing prostaglandin and leukotriene synthesis.

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

Computational models using admetSAR 2.0 reveal:

  • Absorption: High intestinal absorption (98.71%) but poor bioavailability (62.86%) due to first-pass metabolism .

  • Metabolism: Primarily metabolized by CYP3A4 and CYP2C9, with moderate inhibitory effects on CYP1A2 (90.86% probability) .

  • Toxicity: Low acute oral toxicity (Class III) but potential hepatotoxicity (59.48% probability) .

Applications and Future Directions

Research Applications

Current non-clinical uses include:

  • Lead Compound Optimization: Structural analogs are being evaluated for improved pharmacokinetics.

  • Mechanistic Studies: Investigating ROS-mediated apoptosis in cancer cell lines.

Challenges and Opportunities

  • Synthetic Complexity: Scalability remains limited by multi-step synthesis.

  • Selectivity Issues: Off-target effects on estrogen and androgen receptors require mitigation .

Future research should prioritize:

  • In Vivo Efficacy Studies: Validate anti-inflammatory and anticancer activity in animal models.

  • Formulation Development: Nanoencapsulation to enhance solubility and stability.

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